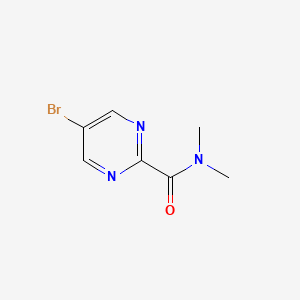
5-ブロモ-N,N-ジメチルピリミジン-2-カルボキサミド
概要
説明
5-bromo-N,N-dimethylpyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C7H8BrN3O and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-N,N-dimethylpyrimidine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-bromo-N,N-dimethylpyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N,N-dimethylpyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
求核反応
“5-ブロモ-N,N-ジメチルピリミジン-2-カルボキサミド”は、求核反応に関与する可能性があります。 例えば、2-アミノ-4,6-ジメチルピリミジンは、アルデヒド炭素を攻撃する求核剤として作用することができます 。 この反応機構は、アルドール縮合に似ています .
臭素化反応
この化合物は、臭素化反応にも参加できます。 この例としては、5-メチルピリジン-2,3-ジカルボン酸ジメチルエステル(MPE)を原料として用いた臭素化反応による、5-ブロモメチルピリジン-2,3-ジカルボン酸メチルエステル(CMPE)の合成があります 。 この反応は、ラジカルによって開始され、活性化エネルギーは37.02 kJ mol –1です .
スチリルピリミジンの合成
“5-ブロモ-N,N-ジメチルピリミジン-2-カルボキサミド”は、スチリルピリミジンの合成に使用できます。 例えば、5-ブロモ-2-メチルピリミジンを、ルイス酸であるZnCl2の存在下でベンズアルデヒドと反応させると、収率良く5-ブロモ-2-スチリルピリミジンが得られます .
イミダゾリノン類の合成
5-メチルピリジン-2,3-ジカルボン酸ジメチルエステル(MPE)の臭素化は、イミダゾリノン類の合成における重要なステップです 。 この反応では、N-ブロモスクシンイミド(NBS)が、ピリジン環上のメチル基の臭素化のための臭素化試薬として用いられます .
生物活性
5-Bromo-N,N-dimethylpyrimidine-2-carboxamide (C₇H₈BrN₃O) is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom attached to a pyrimidine ring, with a dimethylamide functional group at the 2-position. Its molecular weight is 230.07 g/mol, which contributes to its unique chemical properties and potential biological activities.
Anticancer Activity
Research indicates that 5-bromo-N,N-dimethylpyrimidine-2-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
Table 1: Anticancer Activity of 5-Bromo-N,N-Dimethylpyrimidine-2-Carboxamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 20 | Inhibition of cell proliferation |
| HCT116 | 25 | Induction of apoptosis |
| MCF7 | 30 | Disruption of cell cycle |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against multidrug-resistant strains of bacteria. Studies have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that it may serve as a potential lead compound for developing new antibiotics .
Table 2: Antimicrobial Activity of 5-Bromo-N,N-Dimethylpyrimidine-2-Carboxamide
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 15 µg/mL |
| E. coli | 20 µg/mL |
| Klebsiella pneumoniae | 25 µg/mL |
Case Studies
-
Study on Anticancer Activity :
A study evaluated the cytotoxic effects of various derivatives of pyrimidines, including 5-bromo-N,N-dimethylpyrimidine-2-carboxamide, against A549 cells. The results indicated that this compound significantly reduced cell viability compared to control groups, highlighting its potential as an anticancer agent . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of the compound against resistant strains. The study concluded that it inhibited growth effectively at low concentrations, making it a candidate for further development in combating antibiotic resistance .
特性
IUPAC Name |
5-bromo-N,N-dimethylpyrimidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c1-11(2)7(12)6-9-3-5(8)4-10-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWQDZYFUMYZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915948-92-4 | |
| Record name | 5-bromo-N,N-dimethylpyrimidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














